molecular formula C18H19N3OS2 B2947285 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034259-84-0

3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2947285
M. Wt: 357.49
InChI Key: AYXPGRBIDOMYKS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenylthio group, a pyrazole ring, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the presence of a thiophene ring could make it participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar propanamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of related compounds has led to the discovery of molecules with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of celecoxib, which share structural similarities with the compound of interest, have been synthesized and evaluated for these biological activities. These compounds have shown promising results in anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Antidepressant Activity

Research into similar compounds, such as 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, has explored their potential antidepressant activity. These studies found that certain derivatives significantly reduced immobility time in force swimming and tail suspension tests, indicating potential therapeutic use as antidepressant medications (B. Mathew, J. Suresh, S. Anbazhagan, 2014).

Antitumor Agents

Compounds incorporating thiophene and pyrazole moieties have been synthesized and assessed for their antitumor activities. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting the potential development of new therapeutic agents based on these structures (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Antimicrobial Agents

The synthesis of new derivatives from structures related to 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has also been explored for their potential as antimicrobial agents. Studies show that certain derivatives exhibit significant antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, highlighting their potential in addressing infectious diseases (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its properties in more detail .

properties

IUPAC Name

3-phenylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-18(8-13-24-16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-23-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPGRBIDOMYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

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